Product packaging for 2-Methoxy-4-phenyliminonaphthalen-1-one(Cat. No.:CAS No. 75139-96-7)

2-Methoxy-4-phenyliminonaphthalen-1-one

Cat. No.: B14458397
CAS No.: 75139-96-7
M. Wt: 263.29 g/mol
InChI Key: CCVRUSYEOMULMI-UHFFFAOYSA-N
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Description

2-Methoxy-4-phenyliminonaphthalen-1-one is a chemical compound with the CAS number 75139-96-7 and the molecular formula C17H13NO2 . It has a molecular weight of 263.29 g/mol . Calculated physical properties include a density of approximately 1.15 g/cm³, a boiling point of around 398.3°C at 760 mmHg, and a flash point of about 175.2°C . The compound is characterized by its naphthalenone core structure, which is substituted with a methoxy group and a phenylimino group . This structure is related to naphthoquinone chemistry, as the compound is identified as a derivative in older scientific literature, specifically in publications from the early 20th century . Due to its structural features, it may be of interest for use in organic synthesis and as a building block for the development of more complex molecules in research settings. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO2 B14458397 2-Methoxy-4-phenyliminonaphthalen-1-one CAS No. 75139-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75139-96-7

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-methoxy-4-phenyliminonaphthalen-1-one

InChI

InChI=1S/C17H13NO2/c1-20-16-11-15(18-12-7-3-2-4-8-12)13-9-5-6-10-14(13)17(16)19/h2-11H,1H3

InChI Key

CCVRUSYEOMULMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=CC=CC=C2)C3=CC=CC=C3C1=O

Origin of Product

United States

Synthetic Methodologies and Reaction Design for 2 Methoxy 4 Phenyliminonaphthalen 1 One

Classical Condensation Pathways for Imine Formation

The traditional approach to synthesizing 2-Methoxy-4-phenyliminonaphthalen-1-one hinges on the condensation reaction between a suitable naphthoquinone precursor and an aniline (B41778). This method is a cornerstone of imine synthesis, relying on the nucleophilic attack of the amine on a carbonyl carbon.

Direct Synthesis from Substituted Naphthoquinones and Anilines

The most direct route to this compound involves the reaction of a methoxy-substituted naphthoquinone with aniline. Specifically, the reaction of 1,2-naphthoquinone (B1664529) derivatives with primary amines has been shown to result in the formation of an imino group at the 4-position. For instance, the reaction of 1,2-naphthoquinone with 4-methoxyaniline yields 2-(4-methoxyanilino)-naphthoquinone-1,4-(4-methoxyanil). This suggests a plausible pathway for the target molecule would be the condensation of a 2-methoxy-1,4-naphthoquinone (B1202248) derivative with aniline.

The general reaction can be represented as:

2-Methoxy-1,4-naphthoquinone + Aniline → this compound + H₂O

Alternatively, starting from 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), a methylation step can precede the condensation reaction. The methylation of lawsone can be achieved by heating in methanol (B129727) with a hydrochloric acid catalyst. The resulting 2-methoxy-1,4-naphthoquinone can then undergo nucleophilic substitution with aniline. semanticscholar.org

Below is a table summarizing typical reactants for this synthetic approach.

Reactant 1Reactant 2Product
2-Methoxy-1,4-naphthoquinoneAnilineThis compound
1,2-NaphthoquinoneAniline4-(phenylimino)naphthalen-1(4H)-one

Mechanistic Analysis of the Condensation Process

The formation of the imine bond in this context follows a well-established nucleophilic addition-elimination mechanism. The process is typically initiated by the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the naphthoquinone ring. Given the structure of the target compound, the attack would occur at the C4 carbonyl of a 2-methoxy-1,4-naphthoquinone precursor.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon (C4) of the 2-methoxy-1,4-naphthoquinone. This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the newly formed hydroxyl group, resulting in a zwitterionic intermediate which is then neutralized.

Dehydration: The hydroxyl group is subsequently protonated (often acid-catalyzed) to form a good leaving group (water).

Elimination: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming the final imine product.

The reaction is generally reversible and the removal of water can drive the equilibrium towards the formation of the imine.

Role of Catalysis and Reaction Media in Yield Optimization

The efficiency of the condensation reaction can be significantly influenced by the choice of catalyst and reaction medium.

Catalysis: Acid catalysis is commonly employed to enhance the rate of imine formation. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the aniline. Lewis acids such as InCl₃ have also been utilized as catalysts in similar multicomponent reactions involving naphthoquinones and amines, leading to the formation of various derivatives. nih.gov For the synthesis of 2-amino-1,4-naphthoquinones, catalysts like CeCl₃·7H₂O and FeCl₃ have been used to facilitate the reaction between 1,4-naphthoquinone (B94277) and anilines in ethanol (B145695). mdpi.comrsc.org

Reaction Media: The choice of solvent plays a crucial role in the reaction yield. Solvents like ethanol are frequently used as they can dissolve the reactants and facilitate the reaction. nih.gov In some cases, refluxing in ethanol for an extended period is necessary to drive the reaction to completion. nih.gov The polarity of the solvent can affect the stability of the intermediates and the transition states, thereby influencing the reaction rate.

The following table provides a hypothetical overview of reaction conditions based on analogous syntheses.

CatalystSolventTemperatureReaction TimeYield
InCl₃EthanolRefluxOvernightModerate to Good
CeCl₃·7H₂OEthanolRoom Temp4-72 hoursModerate
FeCl₃EthanolRoom Temp4-72 hoursModerate
Acetic AcidNone (Grinding)Room Temp5-10 minutesGood

Advanced and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of solvent-free conditions and the use of green solvents for the synthesis of imines and related naphthoquinone derivatives.

Exploration of Solvent-Free Conditions

Solvent-free synthesis, often employing techniques like grinding, offers several advantages including reduced waste, lower costs, and often shorter reaction times. jocpr.com The condensation of substituted hydroxy ketones with anilines has been successfully achieved under solvent-free grinding conditions, using a catalytic amount of glacial acetic acid. jocpr.com This approach is not only environmentally benign but also economically viable.

A mechanochemical solvent-free synthesis of 2-amino-1,4-naphthoquinones has been developed by reacting aromatic amines with naphthoquinone. acs.org The use of sodium acetate (B1210297) as a base and silica (B1680970) as a solid auxiliary for grinding was found to be crucial in many cases. acs.org This methodology could potentially be adapted for the synthesis of this compound.

Application of Green Solvents (e.g., Aqueous Media, Stirrer Method)

The use of water as a solvent is a key aspect of green chemistry. The synthesis of a Schiff base, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, was successfully carried out in water using a simple stirrer method, achieving a high yield of 95% in just 30 minutes. atlantis-press.comresearchgate.net This demonstrates the feasibility of conducting such condensation reactions in aqueous media, which is a significant step towards a more sustainable synthetic process.

One-pot synthesis of 1,4-naphthoquinones has also been developed using the enzyme laccase in an aqueous medium. rsc.org This biocatalytic approach avoids the need for organic solvents and hazardous heavy metal reagents. rsc.org While this method focuses on the formation of the naphthoquinone ring itself, it highlights the potential of enzymatic catalysis in the green synthesis of related compounds.

The table below summarizes the findings for green synthetic approaches for analogous compounds.

MethodCatalyst/MediumReaction TimeYieldReference
GrindingGlacial Acetic Acid4-5 minutes- jocpr.com
Stirrer MethodWater30 minutes95% atlantis-press.comresearchgate.net
MechanochemicalSodium Acetate/Silica10-30 minutes- acs.org
EnzymaticLaccase/Aqueous Medium-Good rsc.org

Microwave-Assisted and Ultrasonic Syntheses

Modern synthetic techniques such as microwave-assisted synthesis and sonochemistry offer significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often milder reaction conditions. These "green chemistry" approaches are highly applicable to the synthesis of this compound and its derivatives. researchgate.netnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically accelerate organic reactions by efficiently heating the reactants. nih.govorganic-chemistry.orgrsc.org In the context of synthesizing this compound, microwave heating could be applied to the condensation reaction between 2-methoxy-1,4-naphthoquinone and aniline. The use of microwave assistance in the synthesis of N-substituted aldimines and various N-heterocycles has been well-documented to lead to high yields in significantly shorter reaction times, often in the absence of a solvent. organic-chemistry.orgrsc.org For the synthesis of related 2-(fluoroanilino)-1,4-naphthoquinones, microwave irradiation has been successfully employed. researchgate.net

Hypothetical Microwave-Assisted Synthesis Data:

Table 1: Illustrative data for the microwave-assisted synthesis of this compound.
EntryPower (W)Temperature (°C)Time (min)Yield (%)
1100801575
21501001085
3200120592

Ultrasonic Synthesis:

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This method has been successfully applied to the synthesis of various organic compounds, including the reaction of 1,4-naphthoquinone with anilines to produce phenylamino-1,4-naphthoquinones in good yields and with shorter reaction times compared to conventional methods. nih.govnih.govresearchgate.net The application of ultrasound can facilitate the formation of the target imine by promoting the interaction between the reactants. nih.gov

Hypothetical Ultrasonic Synthesis Data:

Table 2: Illustrative data for the ultrasonic synthesis of this compound.
EntryFrequency (kHz)Temperature (°C)Time (min)Yield (%)
125Room Temperature6078
240404588
350503094

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound allows for the systematic investigation of structure-activity relationships. Modifications can be introduced on both the phenyl ring of the imine substituent and the naphthoquinone core.

The electronic and steric properties of the phenyl ring can be readily modified by using a variety of substituted anilines in the condensation reaction with 2-methoxy-1,4-naphthoquinone. The synthesis of 2-(phenylamino)-1,4-naphthoquinone derivatives with electron-donating (e.g., -OMe, -Me) or electron-withdrawing (e.g., -Cl, -NO2) groups on the aniline has been reported. researchgate.netmdpi.com This approach allows for the fine-tuning of the electronic properties of the final compound. For instance, the reaction of 1,4-naphthoquinone with anilines bearing fluoro-substituents has been investigated. researchgate.net

Illustrative Data for the Synthesis of Phenyl-Substituted Analogs:

Table 3: Hypothetical reaction outcomes for the synthesis of analogs with modulated phenyl ring substituents.
Aniline SubstituentReaction ConditionsHypothetical Yield (%)
4-MethoxyMicrowave, 150W, 10 min90
4-ChloroUltrasound, 40 kHz, 45 min85
4-NitroConventional heating, 80°C, 4h70

Modifications to the naphthoquinone core can be achieved by starting with appropriately substituted 1,4-naphthoquinones. For example, derivatives of 2-methyl-1,4-naphthoquinone with different side chain lengths at the 3-position have been synthesized. nih.gov Furthermore, various reactions can be performed on the naphthoquinone ring system, such as the introduction of different substituents at the 2- and 3-positions. nih.govnih.gov The synthesis of novel imido-substituted 1,4-naphthoquinones has also been reported. researchgate.net These derivatized naphthoquinones can then be reacted with aniline to yield a diverse library of analogs. The synthesis of furonaphthoquinones through annulation reactions of lawsone (2-hydroxy-1,4-naphthoquinone) derivatives is another example of core derivatization. rsc.org

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of this compound and its analogs are crucial steps to obtain compounds of high purity for subsequent characterization and evaluation. Standard techniques for the purification of organic compounds are generally applicable. wikipedia.org

Crystallization and Recrystallization: Crystallization is a primary method for purifying solid organic compounds. wikipedia.org The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. Recrystallization may be repeated to achieve higher purity. wikipedia.org

Chromatography: Column chromatography is a versatile technique for the separation and purification of components in a mixture. For naphthoquinone derivatives, silica gel is a commonly used stationary phase. The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with the polarity adjusted to achieve optimal separation.

Extraction: Liquid-liquid extraction can be employed to remove impurities based on their differential solubility in two immiscible liquid phases. wikipedia.org For example, an organic solution of the product could be washed with an aqueous solution to remove water-soluble impurities.

Filtration and Centrifugation: These are mechanical methods used to separate a solid product from a liquid. wikipedia.org Filtration is used to collect the crystallized product, while centrifugation can be used to separate solids from liquids in a suspension. wikipedia.org

The choice of purification method will depend on the physical properties of the target compound (e.g., solubility, melting point) and the nature of the impurities present in the crude reaction mixture. A combination of these techniques is often necessary to obtain a highly pure product.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (representing the number of protons of each type), and their coupling patterns (providing information about adjacent protons).

Hypothetical ¹H-NMR Data Table for 2-Methoxy-4-phenyliminonaphthalen-1-one: (Note: This table is a theoretical representation and is not based on experimental data.)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.9-4.1s3H-OCH₃
~6.5-8.5m9HAromatic H

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy would identify all unique carbon atoms in the molecule, including those of the carbonyl group, the aromatic rings, and the methoxy (B1213986) group. The chemical shifts of the carbon signals provide insight into their bonding and electronic environment.

Hypothetical ¹³C-NMR Data Table for this compound: (Note: This table is a theoretical representation and is not based on experimental data.)

Chemical Shift (δ, ppm)Assignment
~55-60-OCH₃
~110-160Aromatic C
~180-190C=O

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of 2D-NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure, including the connections between the different rings and the methoxy group.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy would be used to identify the key functional groups in this compound. The presence of a strong absorption band for the carbonyl group (C=O) and characteristic bands for the carbon-nitrogen double bond (C=N, imine), carbon-oxygen single bond (C-O, ether), and aromatic carbon-carbon double bonds (C=C) would be expected.

Hypothetical FT-IR Data Table for this compound: (Note: This table is a theoretical representation and is not based on experimental data.)

Wavenumber (cm⁻¹)IntensityFunctional Group
~1650-1680StrongC=O (Ketone)
~1620-1640MediumC=N (Imine)
~1500-1600Medium-StrongC=C (Aromatic)
~1200-1275StrongC-O (Aryl Ether)

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be useful for characterizing the vibrations of the aromatic rings and the C=N bond. The combination of FT-IR and Raman spectra would offer a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

No published GC-MS data, including retention time, mass-to-charge ratios (m/z) of fragment ions, or molecular ion peaks for this compound, could be located. This information is essential for confirming the compound's molecular weight and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

Specific HRMS data, which would provide the exact mass of this compound and confirm its elemental composition with high precision, is not available in the reviewed literature.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

No experimental UV-Vis absorption spectra for this compound have been published. Therefore, key parameters such as the wavelength of maximum absorbance (λmax) and molar absorptivity coefficients, which describe the compound's electronic transitions, could not be reported.

Fluorescence and Phosphorescence Properties

There is no available research detailing the emissive properties of this compound. Data on its potential fluorescence or phosphorescence, including emission spectra, quantum yields, and excited-state lifetimes, has not been documented.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 4 Phenyliminonaphthalen 1 One

Reactivity of the Imine Functionality

The carbon-nitrogen double bond of the imine group in 2-Methoxy-4-phenyliminonaphthalen-1-one is a key locus of reactivity, participating in a variety of chemical transformations.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the imine functionality is susceptible to attack by nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures. While specific studies on this compound are not extensively documented, the reactivity of analogous naphthoquinone imines suggests a propensity for such additions. For instance, the organocatalytic nucleophilic addition of 2-hydroxyl-naphthaquinone to in situ formed imines is a known route to enantioenriched Mannich bases. thieme-connect.comresearchgate.net This reaction underscores the capacity of the imine to act as an electrophile.

The general mechanism for nucleophilic addition to an imine involves the attack of a nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the nitrogen atom yields the final addition product. The nature of the nucleophile and the reaction conditions can significantly influence the outcome of the reaction.

Nucleophile Potential Product Type Reaction Conditions
Grignard Reagents (R-MgX)Secondary AminesAnhydrous ether
Organolithium Reagents (R-Li)Secondary AminesAnhydrous ether
Cyanide (CN-)α-AminonitrilesAcidic or basic catalysis
Enolatesβ-Amino carbonyl compoundsBasic conditions

Hydrolysis and Condensation Equilibrium

The formation of the imine bond is a reversible process, existing in equilibrium with its hydrolysis products, the corresponding amine and carbonyl compound. masterorganicchemistry.com In the case of this compound, hydrolysis would yield 2-methoxy-1,4-naphthoquinone (B1202248) and aniline (B41778). This equilibrium is sensitive to the pH of the medium.

The hydrolysis of imines is typically catalyzed by acid. masterorganicchemistry.com The mechanism involves protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. Subsequent attack by water, followed by proton transfer and elimination of the amine, regenerates the carbonyl compound. Conversely, the condensation reaction to form the imine is favored by the removal of water from the reaction mixture. The stability of N-aryl-substituted quinone imines can be low, particularly in aqueous and/or acidic media, unless electron-withdrawing groups are present on the nitrogen atom. thieme-connect.de

Reduction and Oxidation Processes of the C=N Bond

The carbon-nitrogen double bond can undergo both reduction and oxidation. Reduction of the imine functionality would lead to the corresponding secondary amine, 2-methoxy-4-(phenylamino)naphthalen-1-one. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

Conversely, the oxidation of the C=N bond is also a possibility, although less commonly explored for this class of compounds. The oxidation of amines to imines is a known process, sometimes utilizing ortho-naphthoquinone as a catalyst. organic-chemistry.org The oxidation of the imine itself could potentially lead to the formation of nitrones or other oxidized species, though specific studies on this compound are lacking. The inherent instability of many imines can be a challenge in these transformations. thieme-connect.de

Transformations Involving the Naphthoquinone Scaffold

Redox Chemistry and Electron Transfer Properties

Naphthoquinones are well-known for their ability to undergo reversible one- and two-electron reduction processes, a property central to their biological activities. nih.gov The 2-methoxy-1,4-naphthoquinone scaffold in the target molecule is expected to retain this characteristic. The reduction can proceed through a semiquinone radical anion intermediate upon the addition of one electron, and further to a hydroquinone (B1673460) dianion with a second electron. nih.gov

Redox Process Product Key Features
One-electron reductionSemiquinone radical anionParamagnetic species, can be detected by ESR
Two-electron reductionHydroquinone dianionOften involved in biological redox cycling

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthoquinone ring system can participate in both electrophilic and nucleophilic substitution reactions, although the latter is more common for this electron-deficient scaffold. The methoxy (B1213986) group at the 2-position of this compound is a potential leaving group in nucleophilic substitution reactions. Studies on 2-methoxy-1,4-naphthoquinone have shown that the methoxy group can be displaced by various nucleophiles, including amines and thiols. semanticscholar.org For example, the reaction of 2-methoxy-1,4-naphthoquinone with picolylamine leads to the substitution of the methoxy group. semanticscholar.org

The reaction of 1,4-naphthoquinone (B94277) with primary amines can also lead to the formation of 2-amino-1,4-naphthoquinones. nih.gov This suggests that the phenylimino group in the target molecule could potentially be displaced under certain conditions, or that addition-elimination reactions could occur on the naphthoquinone ring.

Electrophilic substitution on the naphthalene ring is generally disfavored due to the electron-withdrawing nature of the quinone carbonyls. However, under forcing conditions, such reactions might be possible, with the position of substitution being directed by the existing substituents.

Rearrangement Reactions and Isomerizations

Rearrangement reactions represent a fundamental class of organic transformations where the carbon skeleton or the connectivity of a molecule is altered. wiley-vch.de For this compound, several potential rearrangement pathways can be envisaged based on its structural motifs, particularly the α-iminoketone functionality. While specific studies on this exact molecule are not prevalent, analogies can be drawn from well-established named reactions. beilstein-journals.orglibretexts.org

One such possibility is a reaction analogous to the Beckmann rearrangement , which typically involves the conversion of an oxime to an amide. libretexts.org In the case of this compound, the imine functionality could potentially undergo a similar transformation under acidic conditions, leading to a structural isomer. Another relevant transformation is the Baeyer-Villiger oxidation , which involves the oxidation of a ketone to an ester. libretexts.orgyoutube.com While this is an oxidation rather than a true rearrangement of the carbon skeleton, it represents a significant structural modification that can be induced by peroxy acids. wiley-vch.de

Furthermore, α-iminol rearrangements, which involve the 1,2-shift of an alkyl or aryl group in α-hydroxy imines, could be a potential pathway if the ketone were to be reduced to the corresponding alcohol. beilstein-journals.org Such reactions can be catalyzed by acids or bases and are utilized in various synthetic applications. beilstein-journals.org The presence of the methoxy and phenyl groups would be expected to influence the migratory aptitude of the adjacent groups in any potential rearrangement.

Photochemical Behavior and Photoinduced Phenomena

The extended π-system of this compound suggests a rich and interesting photochemistry. The absorption of ultraviolet or visible light can promote the molecule to an excited state, from which it can undergo a variety of transformations.

The photolysis of N-aryl imines is a known route to generate reactive intermediates. researchgate.net Upon irradiation, compounds with a nitrogen-aryl bond can undergo photocleavage. researchgate.netnih.gov For this compound, it is plausible that UV irradiation could lead to the homolytic cleavage of the nitrogen-phenyl bond, potentially generating a phenyl radical and an iminyl radical on the naphthalene framework.

Another potential photochemical pathway is the generation of nitrenes. The photolysis of some N-phenyl imino compounds has been shown to produce phenyl nitrene. researchgate.net The quantum yield of such photochemical reactions, which is a measure of the efficiency of a particular photochemical process, would be dependent on factors such as the solvent, the presence of quenchers, and the specific wavelength of light used. nih.gov Studies on related N-aryl compounds have shown that the electronic nature of the substituents can significantly impact the quantum yield of photolysis. nih.gov

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. While there is no specific data on the photochromic properties of this compound, molecules with extended conjugated systems and heteroatoms can sometimes exhibit such behavior. Potential photoresponsive properties could arise from reversible E/Z isomerization around the carbon-nitrogen double bond or other light-induced structural changes.

Cycloaddition Reactions and Heterocyclic Ring Formations

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. novapublishers.com The imine functionality in this compound can act as a dienophile or a heterodienophile in such reactions, leading to the formation of various heterocyclic rings.

The reaction of imines with cyclic anhydrides, such as maleic or phthalic anhydride (B1165640), is a known method for the synthesis of heterocyclic compounds. rsc.org These reactions can proceed through a formal [4+2] cycloaddition, where the imine acts as a four-atom component. rsc.org For instance, the reaction of chalcone (B49325) imines with homophthalic anhydrides has been reported to yield dihydropyridin-2(1H)-ones. rsc.org Similarly, this compound could potentially react with anhydrides to form novel heterocyclic structures. The Castagnoli–Cushman reaction is another example where imines react with anhydrides to form lactams, often promoted by a suitable solvent like trifluoroethanol. mdpi.com

The reaction conditions, including the solvent and the presence of catalysts, can influence the outcome and stereoselectivity of these cycloadditions. mdpi.com The electronic properties of the substituents on both the imine and the anhydride would also play a crucial role in the reactivity.

Intramolecular cyclization reactions offer an efficient way to construct complex polycyclic molecules from a single precursor. rsc.org Depending on the presence of other functional groups or reactive sites within the molecule or in substituents that could be introduced, this compound could be a precursor for intramolecular cyclizations. For example, if a suitable reactive group were present on the phenyl ring, an intramolecular cyclization could lead to the formation of a new fused ring system.

Metal-free conditions, for instance using halogenated anhydrides, have been shown to promote the intramolecular cyclization of N-cyano sulfoximines. nih.gov While the substrate is different, this demonstrates the potential for anhydride-promoted cyclizations. Brønsted acids can also promote cationic cyclizations in suitable substrates. rsc.org The specific conditions required and the resulting ring system would depend on the nature of the tethered reactive group.

Derivatization and Functionalization Strategies

The structure of this compound presents several sites amenable to chemical modification, allowing for the synthesis of a diverse range of derivatives. Key strategies would likely target the methoxy group, the phenyl ring, and the naphthalene scaffold.

The methoxy group at the 2-position of the naphthalene ring is a prime target for modification, most notably through demethylation to yield the corresponding 2-hydroxy derivative. This transformation can unlock further functionalization pathways, such as etherification or esterification of the newly formed hydroxyl group.

O-Demethylation Reactions:

Several reagents are known to effect the cleavage of aryl methyl ethers. The choice of reagent can influence the reaction conditions and selectivity, particularly in a molecule with multiple functional groups.

Protic Acids with Phase-Transfer Catalysts: A rapid and efficient method for the demethylation of aryl methyl ethers involves the use of a protic acid, such as hydrobromic acid (HBr), in the presence of a phase-transfer catalyst like Aliquat-336. This system has been shown to be effective for the demethylation of compounds like 2-methoxynaphthalene. The reaction time is optimized to achieve complete conversion, typically within a few hours.

Lewis Acids: Reagents such as aluminum halides (e.g., AlCl₃, AlBr₃) and boron tribromide (BBr₃) are powerful Lewis acids capable of cleaving aryl methyl ethers. These reactions often proceed under anhydrous conditions. For instance, aluminum bromide in acetonitrile (B52724) has been used for the selective demethylation of ortho-methoxy groups in acetophenone (B1666503) derivatives.

Biocatalytic Demethylation: Enzymatic methods offer a green and highly selective alternative for demethylation. For example, cobalamin-dependent veratrol-O-demethylases have demonstrated the ability to regioselectively demethylate a variety of aryl methyl ethers.

The table below summarizes potential conditions for the demethylation of the methoxy group in this compound, based on studies with analogous compounds.

Reagent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference Compound
HBr / Aliquat-336-1052>902-Methoxynaphthalene
AlBr₃AcetonitrileReflux1-380-952,3,4,6-Tetramethoxy acetophenone
BBr₃Dichloromethane0 to rt1-2>90Colchicine derivatives
Veratrol-O-demethylaseAqueous Buffer25-3712-24VariableSubstituted dimethoxy phenols

Table 1: Potential Conditions for O-Demethylation of the Methoxy Group

Following successful demethylation, the resulting 2-hydroxy-4-phenyliminonaphthalen-1-one can serve as a versatile intermediate for further derivatization, including alkylation or acylation to introduce new functional groups.

The phenyl and naphthalene rings of the molecule are susceptible to electrophilic substitution reactions, allowing for the introduction of a variety of functional groups that can modulate the compound's electronic and steric properties. The regioselectivity of these reactions will be dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution:

Nitration: The nitration of methoxynaphthalenes has been studied, providing insights into the likely positions of substitution on the naphthalene ring of the target molecule. For 2-methoxynaphthalene, nitration typically occurs at the 1-, 6-, and 8-positions. The electron-donating methoxy group activates the naphthalene ring towards electrophilic attack. The phenylimino group is also expected to influence the regioselectivity. Nitration of the phenyl ring would likely be directed to the ortho and para positions relative to the imine nitrogen.

Halogenation: Halogenation reactions, using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can introduce bromine or chlorine atoms onto the aromatic rings. The positions of halogenation would be influenced by the directing effects of the methoxy and phenylimino groups. Enzymatic halogenation offers a regioselective alternative for introducing halogens under mild conditions.

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic rings can be achieved via Friedel-Crafts reactions. However, the presence of the basic imine nitrogen might interfere with the Lewis acid catalyst, potentially requiring protection of the imine or the use of alternative catalytic systems.

The following table outlines potential electrophilic substitution reactions and the expected major products for the functionalization of the aromatic systems in this compound.

ReactionReagentCatalystPotential Substitution Position(s)
NitrationHNO₃H₂SO₄Naphthalene: 1, 6, 8; Phenyl: 2', 4'
BrominationNBSPeroxideNaphthalene: 1, 6, 8; Phenyl: 4'
ChlorinationNCS-Naphthalene: 1, 6, 8; Phenyl: 4'
AcylationRCOClAlCl₃Naphthalene: 6, 8; Phenyl: 4'

Table 2: Potential Electrophilic Substitution Reactions

It is important to note that the interplay of the electronic effects of the methoxy and phenylimino groups will ultimately determine the precise regiochemical outcome of these reactions. Experimental validation would be necessary to confirm these predictions.

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Computational Chemistry and Theoretical Studies on 2 Methoxy 4 Phenyliminonaphthalen 1 One

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and intermolecular interactions.

The three-dimensional structure and flexibility of 2-Methoxy-4-phenyliminonaphthalen-1-one are crucial for its function. MD simulations can explore the conformational landscape of the molecule, identifying stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, as its shape can significantly influence binding affinity. Torsion angles, such as those around the imine bond and the bonds connecting the phenyl and naphthalenone rings, would be key parameters to monitor. For example, studies on similar bicyclic compounds have revealed the importance of ring conformations and substituent orientations.

The behavior of this compound in different environments can be investigated using MD simulations. By placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol), it is possible to study solvation effects and the formation of hydrogen bonds or other non-covalent interactions. These simulations can also be used to model the interaction of the compound with other molecules, such as biological macromolecules, providing insights into potential binding modes and affinities.

Structure-Activity Relationship (SAR) Investigations via Computational Tools

Computational tools are invaluable for establishing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. Quantitative Structure-Activity Relationship (QSAR) models, a key component of SAR studies, use statistical methods to relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to observed activity.

For this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications to the methoxy (B1213986), phenyl, or naphthalenone moieties. Computational methods would then be used to calculate a wide range of molecular descriptors for each analogue. By identifying which descriptors correlate with biological activity, a predictive model can be built. This model can then be used to design new, more potent compounds and to understand the key structural features required for activity. While specific SAR studies on this compound are not available, research on other heterocyclic scaffolds has successfully used this approach to develop potent therapeutic agents. mdpi.commdpi.com

Advanced Research Applications and Interdisciplinary Perspectives

Catalysis and Ligand Chemistry

Investigation of Catalytic Activity in Organic Transformations

Additionally, a table of mentioned compounds cannot be created as no relevant compounds could be discussed.

Antioxidant Research Mechanisms

Study of Radical Scavenging Mechanisms

There is currently no available research that investigates the radical scavenging mechanisms of 2-Methoxy-4-phenyliminonaphthalen-1-one. Studies typically employ assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to determine the ability of a compound to neutralize free radicals. However, no such data has been published for this specific molecule.

Antimicrobial Research Mechanisms

Exploration of Activity against Various Microorganisms (e.g., bacteria, fungi)

While various naphthalene (B1677914) derivatives have been investigated for their antimicrobial properties, there are no specific studies reporting the activity of this compound against different strains of bacteria or fungi. Research in this area would typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of microorganisms.

Elucidation of Potential Mechanisms of Action

Consequently, without evidence of antimicrobial activity, no research has been conducted to elucidate the potential mechanisms of action of this compound. Mechanistic studies often investigate how a compound interacts with microbial cells, such as disrupting cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies with Enhanced Sustainability

Future synthetic efforts will likely prioritize green and sustainable chemistry principles to access 2-Methoxy-4-phenyliminonaphthalen-1-one and its derivatives. Conventional methods for creating similar N-aryl aminonaphthoquinones often involve multi-step processes or the use of harsh reagents. mdpi.com Emerging research is focused on developing more efficient and environmentally benign alternatives.

Microwave-assisted organic synthesis (MAOS) represents a promising avenue, often leading to significantly reduced reaction times, cleaner reaction profiles, and higher yields compared to conventional heating. nih.gov The application of MAOS to the synthesis of 2-substituted-1,4-naphthoquinone derivatives has been successfully demonstrated, suggesting its applicability for the target compound. nih.gov Another key area is the use of biocatalysis, employing enzymes like laccase for in situ generation of reactive quinone species in aqueous media, thereby avoiding hazardous metal reagents and organic solvents. rsc.org Furthermore, the development of solvent-free reaction conditions, potentially using catalysts like Indium(III) triflate (In(OTf)₃), offers a green and efficient procedure for synthesizing complex naphthoquinone scaffolds. nih.gov

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Naphthoquinone Derivatives

FeatureConventional SynthesisEmerging Sustainable Methods
Energy Source Conventional heating (oil baths)Microwave irradiation, Ultrasound
Catalysts Heavy metals, strong acids/basesBiocatalysts (e.g., laccase), Lewis acids (e.g., CeCl₃), Nanoparticles
Solvents Volatile organic compounds (VOCs)Water, ethanol (B145695), or solvent-free conditions
Reaction Time Hours to daysMinutes to a few hours
Yield & Purity Often requires extensive purificationGenerally higher yields and cleaner products
Environmental Impact Higher waste generation, use of hazardous materialsReduced waste, use of benign reagents

Exploration of Less Explored Reactivity Patterns and Unconventional Transformations

The quinone imine moiety is a versatile functional group, capable of undergoing a variety of chemical transformations. While Michael additions and redox reactions are well-documented for naphthoquinones, future research will delve into less conventional reactivity patterns for this compound. ias.ac.inmdpi.com

One area of interest is the exploration of cycloaddition reactions. The C=N bond and the electron-deficient quinone ring system present opportunities for various pericyclic reactions to construct complex heterocyclic systems fused to the naphthalene (B1677914) core. For instance, reactions with N-sulfinylarylamines are believed to proceed via an initial [2+2] cycloaddition. rsc.org Another intriguing possibility is transimination, a reaction where the phenylimino group is exchanged with other primary amines, such as the lysine (B10760008) residues in proteins. nih.gov This could be a mechanism for covalent modification of biological targets, embedding the redox-active naphthoquinone core into biomolecules. nih.gov The unique electronic nature imparted by the methoxy (B1213986) group could modulate the regioselectivity and kinetics of these transformations in novel ways.

Integration with Supramolecular Chemistry and Nanomaterials Science

The planar aromatic structure of this compound makes it an excellent candidate for integration into supramolecular assemblies and nanomaterials. The potential for π-π stacking, hydrogen bonding (if substituents are modified), and coordination with metal ions could be exploited to create highly ordered architectures.

In supramolecular chemistry, these molecules could serve as building blocks for constructing sensors, molecular switches, or systems capable of specific molecular recognition. The interaction of naphthoquinone derivatives with DNA has been a subject of study, with intercalation being a possible binding mode. nih.gov This opens the door to designing derivatives of this compound that can target specific DNA or RNA structures. In nanomaterials science, the compound could be functionalized onto nanoparticles or incorporated into conductive polymers. The redox properties of the quinone imine core are particularly relevant here, suggesting potential applications in electronic devices, catalysis, and energy storage materials. researchgate.net

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To fully understand and optimize the synthesis and reactivity of this compound, advanced in-situ characterization techniques will be indispensable. Real-time monitoring provides crucial information on reaction kinetics, intermediate formation, and the influence of various parameters, allowing for rapid process optimization. mt.com

Techniques such as in-situ Fourier-transform infrared (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of products and intermediates without the need for sampling. mt.comresearchgate.net For studying the electrochemical properties inherent to the quinone scaffold, cyclic voltammetry is a powerful tool to probe the redox potentials and electron transfer mechanisms. nih.govmdpi.com These techniques, when applied to the study of this compound, will provide a deeper mechanistic understanding of its formation and subsequent transformations, facilitating the rational design of improved synthetic protocols and novel applications.

Synergistic Computational-Experimental Approaches for Rational Design

The integration of computational chemistry with experimental synthesis and evaluation represents a powerful strategy for accelerating research. Density Functional Theory (DFT) and other quantum chemical methods can provide profound insights into the electronic structure, stability, and reactivity of this compound. mdpi.comfrontiersin.org

Computational studies can be used to predict key properties such as Frontier Molecular Orbital (FMO) energies (HOMO-LUMO gap), which correlate with electronic transitions and reactivity. frontiersin.org Molecular docking simulations can predict the binding modes and affinities of derivatives with biological targets like enzymes or DNA, guiding the rational design of new therapeutic agents. nih.govresearchgate.net This synergistic approach allows for the pre-screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and testing. This not only saves significant time and resources but also fosters a deeper understanding of structure-activity relationships, leading to more effective molecular design. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.